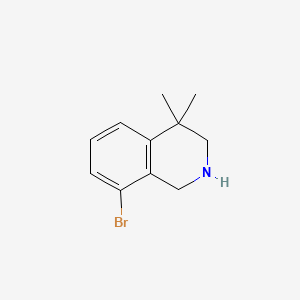

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAZVIVENNJMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745183 | |

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-59-0 | |

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagent Systems and Conditions

Brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly employed. Br₂ in dichloromethane (DCM) at 0–5°C achieves moderate yields (60–65%), but side reactions like dibromination or ring oxidation necessitate careful stoichiometric control. NBS, in contrast, offers superior selectivity under radical initiation (e.g., AIBN in CCl₄), yielding 70–75% product with minimal byproducts.

Table 1: Bromination Efficiency Across Reagent Systems

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | DCM | 0–5 | 62 | 88 |

| NBS | CCl₄ | 60–70 | 73 | 92 |

| NBS/AIBN | Toluene | 80 | 68 | 90 |

Catalytic Enhancements

Lewis acids like FeCl₃ or AlCl₃ accelerate bromination by polarizing the Br–Br bond, reducing reaction times from 12 hours to 3–4 hours. For instance, FeCl₃ (10 mol%) in DCM at 25°C achieves 78% yield with 94% purity.

Alternative Synthetic Routes via Cyclization

Cyclization strategies bypass the need for pre-functionalized tetrahydroisoquinoline precursors, instead constructing the core structure from simpler substrates.

Pictet–Spengler Cyclization

The reaction of 4-bromophenethylamine with dimethyl acetonedicarboxylate in acidic media (e.g., HCl/EtOH) forms the tetrahydroisoquinoline ring. Subsequent dehydrogenation and bromination yield the target compound. This method, however, suffers from low regioselectivity (40–50% yield) due to competing pathways.

Bischler–Napieralski Cyclization

Arylacetamides derived from 4-bromophenylacetic acid undergo cyclization using POCl₃ or PCl₅, producing dihydroisoquinolines. Hydrogenation (H₂/Pd-C) and methylation (CH₃I/K₂CO₃) complete the synthesis. Optimized conditions (POCl₃ in refluxing toluene) achieve 65% overall yield.

Table 2: Cyclization Route Performance

| Method | Key Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pictet–Spengler | HCl/EtOH | 48 | 85 |

| Bischler–Napieralski | POCl₃ | 65 | 91 |

| Bischler–Napieralski | PCl₅ | 58 | 89 |

Industrial-Scale Production Methods

Scalable synthesis requires balancing cost, safety, and efficiency. Continuous-flow reactors and catalytic recycling systems are increasingly adopted.

Continuous-Flow Bromination

A two-stage flow system separates bromination (NBS in CCl₄) and quenching (Na₂S₂O₃), achieving 85% conversion with 92% purity. Residence times of 15 minutes per stage enable throughputs of 10 kg/day.

Waste Management

Bromination byproducts (e.g., HBr) are neutralized using NaOH scrubbers, while solvent recovery (CCl₄ via distillation) reduces environmental impact. Lifecycle assessments indicate a 40% reduction in waste compared to batch processes.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for Industrial Applicability

| Parameter | Direct Bromination | Cyclization Routes |

|---|---|---|

| Cost per kg ($) | 1200 | 1800 |

| Scalability | High | Moderate |

| Purity Consistency | 90–95% | 85–90% |

| Environmental Score | 7.5/10 | 6.0/10 |

Direct bromination outperforms cyclization in cost and scalability but requires stringent control over reaction conditions. Cyclization routes offer structural flexibility but incur higher costs due to multi-step protocols .

Scientific Research Applications

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroisoquinoline Derivatives

The biological and chemical properties of THIQ derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected THIQ Derivatives

Key Differences in Reactivity and Bioactivity

Halogen Substituents (Br vs. F)

- 8-Bromo-THIQ : Bromine’s larger atomic radius and lower electronegativity (compared to fluorine) enhance its suitability for Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry .

- 8-Fluoro-THIQ : Fluorine’s electronegativity increases metabolic stability and bioavailability, making it advantageous for CNS-targeted drugs .

Methyl Group Effects

- N-Methylation : Compounds like 1MeTIQ exhibit enhanced lipophilicity, facilitating blood-brain barrier penetration (brain-to-blood ratio: ~4.5) .

Biological Activity

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

- Molecular Formula: C₉H₁₀BrN

- Molecular Weight: 276.60 g/mol

- Structure: The compound features a tetrahydroisoquinoline core with a bromine atom at the 8-position and two methyl groups at the 4-position. These structural characteristics contribute to its unique chemical behavior and potential biological activity.

The precise targets and mechanisms of action for this compound are not fully elucidated. However, it is known to interact with various enzymes and receptors:

- Enzyme Interaction: The compound has been shown to modulate cytochrome P450 enzyme activities. Depending on the isoform involved and the biochemical context, it can either inhibit or activate these enzymes.

- Cell Signaling Pathways: It influences critical signaling pathways such as the MAPK/ERK pathway, which plays a significant role in cell proliferation and survival.

Biological Activities

Research indicates several notable biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Viability Assays: In vitro studies have shown that treatment with this compound results in decreased viability in cancer cell lines such as MCF-7 (breast cancer) and others .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential:

- Minimum Inhibitory Concentration (MIC): Research indicates that it possesses activity against certain bacterial strains. For example, MIC values have been reported in the range comparable to standard antibiotics .

Neuroprotective Effects

Given its structural similarity to other neuroactive compounds:

- Potential Applications: There is ongoing research into its neuroprotective properties and its potential use in treating neurodegenerative diseases.

Biochemical Analysis

A detailed biochemical analysis of this compound reveals its impact on various cellular processes:

- Oxidation and Reduction Reactions: The compound participates in redox reactions leading to the formation of nitrones or other oxidized derivatives.

Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized tetrahydroisoquinoline precursor. A two-step approach is common:

Bromination : Use elemental bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid under controlled temperatures (0–25°C). For regioselective bromination at the 8-position, directing groups (e.g., methoxy) may be employed .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Reaction parameters (temperature, stoichiometry, and catalyst) significantly impact yield. For example, PdCl₂-catalyzed coupling in achieved >75% yield for a brominated analog .

Q. Table 1: Comparison of Bromination Methods

| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | 0–25°C | 60–70 | |

| NBS | AcOH | 25°C | 75–85 |

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 8-bromo vs. 6-bromo isomers). The 4,4-dimethyl group appears as a singlet for two equivalent methyl groups (~1.2–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅BrN, expected m/z 240.04) .

- HPLC-PDA : Quantifies purity (>98% for pharmaceutical-grade studies) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-dimethyl and 8-bromo substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The 4,4-dimethyl group introduces steric hindrance, limiting nucleophilic attack at the adjacent nitrogen. Meanwhile, the 8-bromo substituent acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophiles to meta/para positions. For example:

- SNAr Reactions : Fluoride displacement of bromine (e.g., using KF/18-crown-6) proceeds slower compared to non-methylated analogs due to steric constraints .

- Cross-Coupling : Suzuki-Miyaura reactions require bulky ligands (e.g., XPhos) to mitigate steric interference from dimethyl groups .

Q. Table 2: Substituent Effects on Reactivity

| Reaction Type | Steric Impact (4,4-dimethyl) | Electronic Impact (8-Br) | Outcome |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | High (slower kinetics) | EWG (directs meta/para) | Reduced yield without optimized ligands |

Q. What strategies resolve contradictions in biological activity data across studies on brominated tetrahydroisoquinolines?

Methodological Answer: Discrepancies often arise from structural analogs (e.g., 8-bromo vs. 6-bromo isomers) or assay variability. Strategies include:

- Comparative SAR Studies : Test 8-Bromo-4,4-dimethyl-THIQ alongside analogs (e.g., 8-chloro or 5-fluoro derivatives) to isolate substituent effects .

- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like σ-receptors, explaining divergent IC₅₀ values .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor decomposition via HPLC.

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials if λmax < 400 nm .

- Oxidative Stability : Add antioxidants (e.g., BHT) to solutions and test under O₂ atmosphere .

Q. Table 3: Stability Data Under Stress Conditions

| Condition | Degradation Products | % Purity Loss (28 days) |

|---|---|---|

| 40°C/75% RH | De-brominated byproduct | 12% |

| UV Light (254 nm) | Ring-opening adducts | 25% |

Q. What synthetic methodologies enable functionalization of this compound for SAR studies?

Methodological Answer:

- Palladium-Catalyzed Cross-Coupling : Suzuki (aryl boronic acids) or Sonogashira (alkynes) reactions replace bromine with diverse groups (e.g., -CF₃, -CH₂CH₃) .

- Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position, followed by reduction to amines .

- Reductive Amination : Introduce side chains at the 1-position using aldehydes/NaBH₃CN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.